molecular formula C6H8ClN3S B3080928 Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride CAS No. 1093630-29-5

Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride

Cat. No.: B3080928
CAS No.: 1093630-29-5
M. Wt: 189.67 g/mol
InChI Key: IWGRYRWUGAWZMQ-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride is a heterocyclic compound with the molecular formula C6H8ClN3S. This compound is known for its unique structure, which combines an imidazole ring with a thiazole ring, making it a valuable scaffold in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride typically involves the annulation of the imidazole ring to the thiazole ring. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and a thioamide . Another approach is the Wallach synthesis, which uses alpha halo-ketones and thiourea .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of metal complex catalysis and green chemistry techniques to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .

Scientific Research Applications

Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Imidazo[2,1-b][1,3]thiazol-6-ylethanamine hydrochloride
  • Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine hydrochloride
  • 2-Imidazo[2,1-b][1,3]thiazol-6-ylpropanoic acid hydrochloride

Uniqueness

Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride is unique due to its specific combination of the imidazole and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazol-6-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S.ClH/c7-3-5-4-9-1-2-10-6(9)8-5;/h1-2,4H,3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGRYRWUGAWZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride
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Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride
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Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride
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Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride
Reactant of Route 6
Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride

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